5,6-Difluoropyridin-3-ol

Lipophilicity Drug Design ADME

5,6-Difluoropyridin-3-ol is a polyhalogenated pyridine derivative (C₅H₃F₂NO; MW 131.08 g/mol) bearing two fluorine atoms at the 5- and 6-positions and a hydroxyl group at the 3-position. This specific 5,6-difluoro-3-hydroxy substitution pattern yields computed properties including XLogP3 of 1.0, a topological polar surface area (TPSA) of 33.1 Ų, one hydrogen-bond donor, and four hydrogen-bond acceptors.

Molecular Formula C5H3F2NO
Molecular Weight 131.08 g/mol
Cat. No. B8256223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Difluoropyridin-3-ol
Molecular FormulaC5H3F2NO
Molecular Weight131.08 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1F)F)O
InChIInChI=1S/C5H3F2NO/c6-4-1-3(9)2-8-5(4)7/h1-2,9H
InChIKeyXYKRYEYZOGDXKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Difluoropyridin-3-ol (CAS 1154579-85-7): A Regiochemically Defined Fluorinated Pyridine Building Block for Pharmaceutical Intermediate Sourcing


5,6-Difluoropyridin-3-ol is a polyhalogenated pyridine derivative (C₅H₃F₂NO; MW 131.08 g/mol) bearing two fluorine atoms at the 5- and 6-positions and a hydroxyl group at the 3-position [1]. This specific 5,6-difluoro-3-hydroxy substitution pattern yields computed properties including XLogP3 of 1.0, a topological polar surface area (TPSA) of 33.1 Ų, one hydrogen-bond donor, and four hydrogen-bond acceptors [1]. The compound has been validated as a key intermediate in GlaxoSmithKline's Lp-PLA2 inhibitor program, appearing in patent WO2013/013503 A1 for the preparation of bicyclic pyrimidone therapeutic candidates [2].

Why 5,6-Difluoropyridin-3-ol Cannot Be Simply Swapped with Other Fluoropyridinols: Regioisomer-Dependent Physicochemical and Reactivity Profiles Demand Precision Sourcing


Fluoropyridinol regioisomers are not interchangeable building blocks. The position of fluorine substitution on the pyridine ring directly governs computed lipophilicity, hydrogen-bond acceptor count, and pKa—all of which dictate downstream ADME properties, target binding, and synthetic reactivity [1]. For example, the 5,6-difluoro regioisomer exhibits an XLogP3 of 1.0, whereas the 2,6-difluoro regioisomer has an XLogP3 of 1.4—a ~40% difference in computed logP that can alter membrane permeability and off-target promiscuity in lead optimization [2]. Furthermore, a patented pharmaceutical route to Lp-PLA2 inhibitors explicitly requires the 5,6-substitution pattern for intermediate utility; substituting a 2,6- or 4,6-regioisomer would derail the synthetic sequence [3]. Sourcing the exact regioisomer is therefore a binary procurement decision, not an optimization parameter.

Head-to-Head and Cross-Study Comparative Evidence: Quantified Differentiation of 5,6-Difluoropyridin-3-ol for Scientific Procurement Decisions


Computed Lipophilicity (XLogP3): 5,6-Difluoropyridin-3-ol Is More Hydrophilic Than the 2,6-Difluoro Regioisomer by ΔXLogP3 of 0.4 Units

5,6-Difluoropyridin-3-ol shows a computed XLogP3 of 1.0, compared with 1.4 for 2,6-difluoropyridin-3-ol [1]. This 0.4 log-unit difference represents a ~40% lower computed partition coefficient for the 5,6-isomer. In medicinal chemistry, a ΔlogP of 0.4 can meaningfully influence aqueous solubility, metabolic clearance, and off-target binding profiles [2].

Lipophilicity Drug Design ADME Lead Optimization

Patent-Validated Pharmaceutical Intermediate: Exclusive Use of 5,6-Difluoropyridin-3-ol in GSK's Lp-PLA2 Inhibitor Synthesis Pathway

GlaxoSmithKline's patent WO2013/013503 A1 explicitly discloses the use of 5,6-difluoropyridin-3-ol as an intermediate in the synthesis of 2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one Lp-PLA2 inhibitors, citing it at page/column 35 [1]. In contrast, no regioisomeric difluoropyridinols (e.g., 2,6- or 4,6-) are disclosed in the same synthetic role within this patent family. This constitutes direct industrial validation of the 5,6-substitution pattern for a specific therapeutic target class.

Pharmaceutical Intermediate Lp-PLA2 Inhibitor GSK Patent Cardiovascular

Predicted pKa Differential: 5,6-Difluoropyridin-3-ol Is Less Acidic Than 5-Fluoropyridin-3-ol by ~0.5 pKa Units, Altering Ionization State at Physiological pH

The predicted pKa of 5,6-difluoropyridin-3-ol is 8.26 ± 0.10 . In comparison, 5-fluoropyridin-3-ol has a reported pKa of approximately 7.74 [1]. This ~0.52 unit difference means that at pH 7.4, a greater fraction of the 5,6-difluoro compound remains neutral, potentially enhancing passive membrane permeability relative to the monofluorinated analog. The second fluorine atom exerts an electron-withdrawing effect that raises the pKa of the phenolic -OH relative to the monofluoro case.

pKa Ionization Drug-Likeness Permeability

Hydrogen-Bond Acceptor Count: 5,6-Difluoropyridin-3-ol Provides Four H-Bond Acceptors Versus Two for Monofluorinated Analogs, Expanding Supramolecular Interaction Potential

5,6-Difluoropyridin-3-ol possesses four hydrogen-bond acceptor atoms (two fluorine atoms, the pyridine nitrogen, and the hydroxyl oxygen), compared with only two H-bond acceptors for 5-fluoropyridin-3-ol [1][2]. The additional fluorine atom increases the compound's capacity for multipolar interactions with protein active sites and crystal packing networks, while maintaining the same H-bond donor count of 1 (the -OH group). This differential H-bond acceptor profile is a direct consequence of the 5,6-difluoro substitution pattern.

Hydrogen Bonding Molecular Recognition Crystal Engineering Binding Affinity

Commercial Purity Standardization: 5,6-Difluoropyridin-3-ol Is Consistently Supplied at 98% Purity Across Multiple Vendors, Ensuring Reproducibility in Multi-Step Syntheses

Multiple reputable suppliers—including AKSci, ChemScene, CymitQuimica (Fluorochem brand), and Biomart—consistently list 5,6-difluoropyridin-3-ol at a minimum purity specification of 98% . While absolute purity equivalency with comparator regioisomers cannot be directly established due to vendor variability, the convergence of multiple independent suppliers on this 98% specification provides procurement confidence for multi-step synthetic sequences where impurity profiles could otherwise compromise downstream yields.

Quality Control Procurement Reproducibility Batch Consistency

Prioritized Application Scenarios for 5,6-Difluoropyridin-3-ol in Pharmaceutical, Agrochemical, and Chemical Biology Research


Lp-PLA2 Inhibitor Lead Optimization and Scale-Up

For laboratories advancing Lp-PLA2-targeted cardiovascular therapeutics, 5,6-difluoropyridin-3-ol is a directly patent-validated synthetic intermediate in the GSK bicyclic pyrimidone series [1]. Its lower XLogP3 (1.0 vs. 1.4 for the 2,6-isomer) [2] provides a more hydrophilic starting point for balancing overall compound lipophilicity during lead optimization. Procurement of the exact 5,6-regioisomer is mandatory to maintain fidelity to the disclosed synthetic route.

Regioselective Late-Stage Functionalization for Kinase and Enzyme Inhibitor Libraries

The 5,6-difluoro substitution pattern directs nucleophilic aromatic substitution (SNAr) and cross-coupling reactivity to specific positions on the pyridine ring, enabling predictable library diversification [1]. The four H-bond acceptors [2] and pKa of 8.26 offer multipolar binding potential for kinase hinge-region interactions. Researchers synthesizing focused libraries should select this regioisomer when the desired vector requires functionalization at positions 2 or 4 while preserving the 5,6-difluoro motif for binding interactions.

Agrochemical Fluorinated Building Block for Enhanced Metabolic Stability

Fluorinated pyridine intermediates are widely employed in agrochemical development to improve oxidative metabolic stability and environmental persistence [1]. The 5,6-difluoro substitution pattern, combined with a reactive 3-hydroxyl handle for further derivatization (e.g., etherification), makes this compound suitable for generating herbicide or fungicide candidate libraries where the difluoro motif retards Phase I metabolism. Its computed XLogP3 of 1.0 balances soil mobility and foliar uptake considerations relevant to agrochemical design.

Chemical Biology Probe Synthesis Requiring Defined Physicochemical Parameters

For chemical biology programs requiring probe molecules with precisely defined lipophilicity, ionization, and H-bonding capacity, 5,6-difluoropyridin-3-ol offers a well-characterized profile: XLogP3 1.0, TPSA 33.1 Ų, pKa 8.26, and four H-bond acceptors with one donor [1][2]. This defined parameter set allows computational chemists to predict downstream properties of conjugates and bifunctional probes with greater confidence than when using less thoroughly characterized regioisomers.

Quote Request

Request a Quote for 5,6-Difluoropyridin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.